molecular formula C19H13F3N2O4 B2743407 METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE CAS No. 1358224-44-8

METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE

Cat. No.: B2743407
CAS No.: 1358224-44-8
M. Wt: 390.318
InChI Key: BPMSSIZCGSWBLC-UHFFFAOYSA-N
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Description

METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorinating agents.

    Attachment of the Carboxylate Ester Group: The carboxylate ester group can be introduced through esterification reactions, typically using methanol and an acid catalyst.

    Formation of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylthiazole: Known for its antimicrobial and anticancer properties.

    4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide: Investigated for its potential therapeutic applications.

    2-Amino-3-methylpyridine: Used in the synthesis of fluorine-containing pyridine derivatives.

Uniqueness

METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a quinoline core makes it particularly interesting for research in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4/c1-27-19(26)16-8-17(12-6-10(20)2-4-14(12)23-16)28-9-18(25)24-15-5-3-11(21)7-13(15)22/h2-8H,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMSSIZCGSWBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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